2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole
説明
This compound features a 1,3,4-thiadiazole core substituted at the 2-position with a furan-2-yl group and at the 5-position with a 1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl moiety.
特性
IUPAC Name |
2-(furan-2-yl)-5-[1-(2-methoxy-5-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-13-5-6-15(25-2)17(12-13)28(23,24)22-9-7-14(8-10-22)18-20-21-19(27-18)16-4-3-11-26-16/h3-6,11-12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPQFPSPNFHNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole represents a novel class of thiadiazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potentials and mechanisms of action.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a furan ring, a thiadiazole core, and a sulfonamide moiety, which are known to contribute to various biological activities.
Antitumor Activity
Research indicates that thiadiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to 2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have been tested against breast cancer cell lines (MDA-MB-231), showing IC50 values lower than 10 µM, indicating potent antitumor activity .
Antimicrobial Activity
Thiadiazoles have also been noted for their antimicrobial properties. Compounds within this class have shown efficacy against a range of bacteria and fungi. For example, studies have reported that certain thiadiazole derivatives exhibit minimum inhibitory concentrations (MIC) as low as 12 µg/mL against Mycobacterium smegmatis . The presence of the sulfonamide group is believed to enhance the antimicrobial activity by interfering with bacterial folate synthesis.
The proposed mechanisms for the biological activities of thiadiazoles include:
- Inhibition of Enzymatic Activity : Many thiadiazoles inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : These compounds can trigger programmed cell death in malignant cells through various pathways.
- Disruption of Cellular Processes : By interfering with DNA replication and repair mechanisms, thiadiazoles can effectively halt the growth of cancer cells.
Case Study 1: Antitumor Efficacy
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antitumor activity against several human cancer cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin . The structure–activity relationship (SAR) analysis revealed that substitutions at specific positions on the thiadiazole ring could enhance potency.
Case Study 2: Antimicrobial Testing
Another research project focused on the antimicrobial properties of thiadiazole derivatives. The study found that compounds with a furan substituent showed improved activity against Gram-positive and Gram-negative bacteria compared to their counterparts without such modifications . The findings suggest that the incorporation of furan enhances membrane permeability and interaction with bacterial targets.
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 / MIC |
|---|---|---|
| Antitumor | 5-(4-fluorophenyl)-1,3,4-thiadiazole | <10 µM (MDA-MB-231) |
| Antimicrobial | Thiadiazole derivative | MIC = 12 µg/mL |
類似化合物との比較
Key Observations
Sulfonyl Group Impact: The sulfonyl group in the target compound and analogs (e.g., 56b , 7d–h ) improves solubility and may enhance target binding via hydrogen bonding. For example, 56b showed moderate activity against Gram-negative bacteria (K. pneumoniae, MIC = 41 µM) . In contrast, non-sulfonated analogs like I8 rely on halogenated aryl groups for activity, suggesting substituent-dependent mechanisms.
Furan vs.
Piperidine Modifications :
- The 4-toluenesulfonyl-piperidine in 7d–h and the 2-methoxy-5-methylphenyl sulfonyl group in the target compound introduce steric and electronic variations. These modifications could influence receptor affinity, though direct comparisons are lacking.
Activity Against Pathogens: Nitro-containing analogs (e.g., 56b ) exhibit antibacterial activity but are less potent than norfloxacin (780 nM vs. K. pneumoniae). The oxadiazole derivative in showed strong activity against plant pathogens (Xanthomonas oryzae), highlighting the role of sulfonyl and fluorobenzyl groups in agrochemical applications.
Q & A
Q. What synthetic methodologies are established for synthesizing 2-(Furan-2-yl)-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the thiadiazole core via cyclization of thiosemicarbazides or hydrazine derivatives under acidic conditions (e.g., glacial acetic acid reflux) .
- Step 2: Sulfonylation of the piperidine moiety using 2-methoxy-5-methylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF) .
- Step 3: Coupling of the furan-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
Purification: Recrystallization in ethanol or column chromatography is commonly used to isolate high-purity products .
Q. What analytical techniques are essential for confirming the structural identity of this compound?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, with mean C–C bond deviations < 0.005 Å and R factors < 0.06 for reliable resolution .
- NMR spectroscopy (¹H/¹³C) identifies substituent patterns:
- The sulfonyl group in the piperidine ring shows characteristic deshielding in ¹³C NMR (~110–120 ppm for sulfonamide carbons) .
- The furan-2-yl protons resonate as a triplet at δ 6.3–6.5 ppm .
- High-resolution mass spectrometry (HRMS) validates molecular formula accuracy (±1 ppm error) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data for structurally related thiadiazole derivatives?
Methodological Answer:
- Validation metrics: Compare R factors (< 0.06) and data-to-parameter ratios (> 15:1) to assess data quality. For example, reports an R factor of 0.057 and a ratio of 18.4, indicating robust structural resolution .
- Thermal ellipsoid analysis: Evaluate displacement parameters (e.g., ADPs) to identify disordered regions in the crystal lattice .
- Comparative studies: Cross-reference with similar compounds (e.g., ’s imidazo-thiadiazole derivatives) to identify systematic deviations in bond lengths/angles due to substituent effects .
Q. What strategies optimize the reaction yield of sulfonated piperidine intermediates during synthesis?
Methodological Answer:
- Solvent selection: Use DMF or dichloromethane to enhance sulfonyl chloride reactivity while minimizing hydrolysis .
- Catalysis: Add a base (e.g., triethylamine) to neutralize HCl byproducts and drive the sulfonylation reaction to completion .
- Temperature control: Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions .
Yield optimization example: achieved >80% yield for sulfonated intermediates under controlled conditions .
Q. How do structural modifications (e.g., substituent variations) influence biological activity in thiadiazole derivatives?
Methodological Answer:
- Sulfonyl group role: The 2-methoxy-5-methylphenyl sulfonyl group enhances target binding via hydrophobic interactions, as seen in ’s oxadiazole derivatives with similar sulfonamide motifs .
- Furan vs. thiophene substitution: Furan-2-yl groups improve solubility but may reduce metabolic stability compared to thiophene analogs (see for comparative SAR) .
- Piperidine ring flexibility: N-methylation of the piperidine (e.g., ) can alter conformational dynamics, affecting binding to rigid enzyme pockets .
Q. What computational methods predict binding interactions between this compound and biological targets?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. For example, highlights sulfonyl groups forming hydrogen bonds with active-site residues .
- Molecular dynamics (MD) simulations: GROMACS or AMBER can assess binding stability over 100-ns trajectories, evaluating RMSD values (< 2.0 Å for stable complexes) .
- QSAR models: Develop regression models correlating substituent electronegativity (e.g., Hammett σ values) with antimicrobial IC50 data .
Data Contradiction Analysis
Q. How should researchers validate synthetic intermediates’ purity when scaling up synthesis?
Methodological Answer:
- HPLC-DAD/MS: Monitor for byproducts (e.g., used mass balance analysis to confirm 100% purity in degradation studies) .
- TLC with multiple eluents: Use hexane:ethyl acetate (3:1) and chloroform:methanol (9:1) to detect trace impurities .
- Elemental analysis: Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
